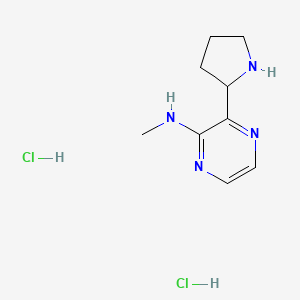

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride

Descripción

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride (CAS: 1442108-99-7) is a dihydrochloride salt derivative of a pyrazine-pyrrolidine hybrid compound. Its molecular formula is C₉H₁₆Cl₂N₄, with a molecular weight of 251.16 g/mol . The compound features a pyrazine ring substituted with a pyrrolidine moiety and a methylamine group, making it structurally distinct among nitrogen-containing heterocycles.

Propiedades

IUPAC Name |

N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOOEDOWBYTWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CN=C1C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis Overview

The synthesis of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride typically involves several key steps with careful control of reaction conditions, such as temperature and solvent choice, to optimize yield and purity. The compound is a synthetic organic compound belonging to the heterocyclic amine class, featuring a pyrazine ring and a pyrrolidine moiety. It's structural complexity has made it of interest in medicinal chemistry for potential biological activities and applications in drug discovery.

Synthetic Strategies and Key Reactions

Multi-step synthesis of pyrazine derivatives often involves nucleophilic aromatic substitution reactions on the pyrazine ring to introduce desired substituents. Suzuki-Miyaura coupling is another key reaction used to form C-C bonds between a pyrazine derivative and a boronic acid. Protection of amine groups on the pyrazine ring with di-tert-butyl dicarbonate is a common strategy in these syntheses.

Example: Synthesis of a related pyrazine compound

- Suzuki-Miyaura Coupling : React 3-bromo-6-chloropyrazin-2-amine with (2,3-dichlorophenyl) boronic acid using Suzuki-Miyaura coupling to yield an intermediate.

- Amine Protection : Protect the amine on the pyrazine ring with di-tert-butyl dicarbonate to obtain a di-protected intermediate.

- SNAr Reaction : Perform a SNAr reaction on the biphenyl intermediate with l-proline methyl ester to introduce the proline ester moiety.

- Hydrolysis : Hydrolyze the ester with a base in a mixture of water and THF to obtain an acid intermediate.

- Amide Coupling : Couple the acid intermediate with l-proline methyl ester to form a proline amide intermediate.

- Deprotection : Deprotect the amino group using methanolic HCl to yield the final compound as a hydrochloride salt.

Table of Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 2109583-75-5, 1442108-99-7 |

| Molecular Formula | C9H16Cl2N4 |

| Molecular Weight | 251.15 g/mol, 251.16 |

| IUPAC Name | N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride |

| Standard InChI | InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H |

| Standard InChIKey | RQOOEDOWBYTWER-UHFFFAOYSA-N |

| SMILES | CNC1=NC=CN=C1C2CCCN2.Cl.Cl |

| PubChem Compound ID | 119057179 |

| Solubility | Not available |

Analytical Techniques

To confirm the chemical properties of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride, analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are often used. These methods provide valuable data regarding its structure and potential biological interactions.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride has the molecular formula C₉H₁₆Cl₂N₄. The compound features a unique structure that combines pyrrolidine and pyrazine rings, which contributes to its diverse biological activities. Its synthesis typically involves cyclization reactions that yield high-purity products suitable for research purposes.

Medicinal Chemistry

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride has shown potential as a therapeutic agent due to its ability to interact with various biological macromolecules. Research indicates that it may possess:

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with acute myeloid leukemia (AML). For instance, an in vitro study revealed a dose-dependent reduction in cell viability of MOLM14 cells, with significant effects observed at concentrations as low as 0.01 µM after 72 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.001 | 80 |

| 0.01 | 61 |

| 0.1 | 30 |

The results suggest that N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride effectively targets cancer cells while sparing normal cells .

Inhibition of Protein Kinases

The compound's structure suggests potential inhibitory effects on various kinases involved in cancer progression. In vitro assays have indicated that it can modulate critical signaling pathways essential for tumor growth .

Neuropharmacological Effects

Emerging evidence suggests that compounds with similar structures can interact with neurotransmitter systems, indicating potential applications in neuropharmacology. This includes the modulation of glycine receptors and NMDA receptor activity, which may contribute to neuroprotective effects .

Case Study 1: Antitumor Efficacy

A detailed investigation into the antiproliferative effects of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride on various cancer cell lines was conducted using MTT assays. The findings confirmed its significant activity against MOLM14 cells, supporting its potential as an anticancer agent.

Case Study 2: Protein Kinase Inhibition

In another study, the compound was tested for its ability to inhibit specific protein kinases associated with tumorigenesis. The results demonstrated a marked reduction in kinase activity, suggesting its viability as a lead compound for developing kinase inhibitors .

Mecanismo De Acción

The mechanism of action of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Core Heterocycle Differences: The target compound and N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride share a pyrazine backbone but differ in substituents (pyrrolidine vs. piperidine) and methylation patterns. Piperidine derivatives generally exhibit enhanced lipophilicity compared to pyrrolidine analogs, which may influence bioavailability .

Functional Group Variations :

- The methylamine group in the target compound contrasts with the dimethylamine in N,N-dimethyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride . Methyl groups reduce steric hindrance but may limit hydrogen-bonding capacity compared to bulkier substituents .

- Trientine dihydrochloride lacks aromaticity but contains multiple amine groups, enabling metal chelation—a property absent in the target compound .

Physicochemical Properties :

- Molecular weight ranges from 219.14 g/mol (trientine) to 279.21 g/mol (N,N-dimethyl-piperidine-pyrazine), with the target compound falling in the mid-range (251.16 g/mol ). Lower molecular weights (e.g., trientine) correlate with higher solubility, critical for pharmaceutical applications .

- Dihydrochloride salts generally enhance water solubility compared to free bases, as seen in biogenic amine standards like putrescine dihydrochloride and cadaverine dihydrochloride .

Research and Application Insights

- Pharmaceutical Potential: While trientine dihydrochloride is clinically approved for Wilson’s disease, the target compound’s pharmacological profile remains uncharacterized in the provided evidence.

- Chemical Synthesis : Dihydrochloride salts like 2,2’-azobis(2-methylpropionamidine) dihydrochloride are widely used as water-soluble initiators in polymerization. The target compound’s stability in aqueous environments (inferred from its dihydrochloride form) may make it suitable for similar industrial applications .

Actividad Biológica

N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a pyrazine core substituted with a pyrrolidine moiety and a methyl group. Its molecular formula and structure facilitate interactions with various biological targets, making it a candidate for further pharmacological evaluation.

Biological Activity Overview

Research indicates that N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride exhibits significant biological activities, particularly in the following areas:

- Antitumor Activity : Several studies have investigated the compound's effects on cancer cell lines. For instance, it has been shown to inhibit the proliferation of MOLM14 cells, which are used as a model for acute myeloid leukemia (AML) .

- Inhibition of Protein Kinases : The compound's structure suggests potential inhibitory effects on various kinases, including those involved in cancer progression. In vitro assays have demonstrated that it can modulate signaling pathways critical for tumor growth .

- Neuropharmacological Effects : There is emerging evidence that compounds with similar structures can interact with neurotransmitter systems, indicating potential applications in neuropharmacology. This includes modulation of glycine receptors and NMDA receptor activity .

Case Study 1: Antitumor Efficacy

A study evaluated the antiproliferative effects of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride on various cancer cell lines using MTT assays. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 0.01 µM after 72 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.001 | 80 |

| 0.01 | 61 |

| 0.1 | 30 |

These findings suggest that the compound may effectively target cancer cells while sparing normal cells .

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride was shown to induce apoptosis in treated cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 . This was confirmed through Western blot analysis.

Structure-Activity Relationship (SAR)

The biological activity of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride can be attributed to its structural features:

- Pyrazine Ring : Essential for interaction with biological targets.

- Pyrrolidine Substitution : Enhances binding affinity to specific receptors.

- Methyl Group : Modulates lipophilicity and bioavailability.

Q & A

Q. What are the recommended synthetic routes for N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Core Strategy: A multi-step synthesis involving pyrazine ring functionalization, followed by amine alkylation and dihydrochloride salt formation. Key intermediates include pyrazin-2-amine derivatives and pyrrolidine-based precursors.

- Optimization Parameters:

- Temperature Control: Maintain ≤50°C during alkylation to prevent side reactions (e.g., over-alkylation) .

- Catalyst Selection: Use palladium-based catalysts for C–N coupling steps, as demonstrated in analogous pyridine/pyrazine systems .

- Salt Formation: Monitor pH during hydrochloride salt precipitation to ensure stoichiometric equivalence (2:1 amine:HCl) .

- Validation: Confirm purity (>95%) via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Assessment:

- HPLC: Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~8–10 minutes .

- Elemental Analysis: Verify Cl content (~23.5% for dihydrochloride form) .

- Structural Confirmation:

Q. What solubility and stability data are critical for experimental design?

Methodological Answer:

- Solubility:

- Stability:

Advanced Research Questions

Q. How can stereochemical outcomes in the pyrrolidine moiety be controlled during synthesis?

Methodological Answer:

Q. What strategies are effective for impurity profiling in batch synthesis?

Methodological Answer:

- Impurity Identification:

- Mitigation:

- Recrystallization: Use ethanol/water (7:3) to remove polar byproducts .

- Process Controls: Limit reaction time to <24 hours to prevent dimerization .

Q. How can computational modeling predict biological activity or reactivity?

Methodological Answer:

- Docking Studies: Model interactions with CNS targets (e.g., serotonin receptors) using PyRx or AutoDock Vina .

- DFT Calculations: Optimize transition states for key reactions (e.g., alkylation energy barriers) .

- ADMET Prediction: Use SwissADME to estimate blood-brain barrier permeability (logBB >0.3) .

Q. What experimental designs resolve contradictions in bioactivity data (e.g., IC50 variability)?

Methodological Answer:

- Dose-Response Refinement: Perform 8-point dilution assays (1 nM–100 µM) with triplicate technical replicates .

- Assay Interference Checks: Include controls for off-target effects (e.g., hERG channel inhibition) .

- Data Normalization: Use Z-factor analysis to validate assay robustness (>0.5 indicates high reliability) .

Q. How can researchers optimize formulation for in vivo studies?

Methodological Answer:

- Vehicle Selection: Test saline (pH 4.5) vs. 5% DMSO/30% PEG-400 for IV/PO administration .

- Pharmacokinetics: Conduct bioavailability studies in rodents with LC-MS/MS quantification (LOQ: 1 ng/mL) .

- Metabolite Screening: Identify N-oxide derivatives via hepatic microsome assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?

Methodological Framework:

- Root Cause Analysis:

- Reagent Purity: Verify amine precursor purity (>98%) via independent suppliers .

- Scale Effects: Pilot reactions at 1 mmol vs. 10 mmol to assess yield scalability .

- Resolution: Apply design of experiments (DoE) to optimize temperature, catalyst loading, and stoichiometry .

Q. What methodologies validate conflicting bioactivity claims (e.g., agonist vs. antagonist effects)?

Methodological Framework:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.